N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two distinct pharmacophores: a 6-oxopyridazine ring and a 1H-tetrazole moiety. The pyridazinone (6-oxopyridazine) group contributes to hydrogen-bonding interactions due to its carbonyl oxygen, while the tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-5-2-6-17-20(13)8-7-15-14(23)11-3-1-4-12(9-11)21-10-16-18-19-21/h1-6,9-10H,7-8H2,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKMUKWRAKMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide generally involves a multi-step reaction process. The starting materials include pyridazinone derivatives, ethylating agents, benzoyl chloride, and tetrazole. Key steps include:
Alkylation of pyridazinone derivatives.
Introduction of the tetrazole group via cycloaddition reactions.
Formation of the benzamide structure through amidation reactions.
Industrial Production Methods: For large-scale production, efficient methods such as continuous flow synthesis may be employed, which provide better yield and control over reaction conditions compared to batch processing. Catalysts and optimized reaction conditions ensure the high purity and desired configuration of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Formation of corresponding N-oxide compounds.
Reduction: Conversion to amine derivatives.
Substitution: Nucleophilic substitution at the benzamide moiety.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: Oxidation leads to N-oxide derivatives, reduction yields primary or secondary amines, and substitution reactions result in functionalized benzamides.
Scientific Research Applications
Chemistry: This compound is used as a precursor for synthesizing various heterocyclic compounds, which are vital in developing new chemical entities.
Biology: In biological studies, it serves as an inhibitor or activator of specific enzymes due to its unique binding capabilities.
Medicine: The compound’s structure allows it to be explored as a potential therapeutic agent in treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry: Its application in industry includes the synthesis of advanced materials and the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves:
Binding to target enzymes or receptors, altering their activity.
Modulating molecular pathways, such as inhibiting cell proliferation in cancer cells.
Engaging in hydrogen bonding and van der Waals interactions with biological macromolecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Observations:
- Polarity and Solubility: The target compound’s tetrazole and pyridazinone groups increase polarity compared to Rip-B’s lipophilic methoxy substituents . This may enhance aqueous solubility, critical for oral bioavailability.
- Bioisosteric Effects : The tetrazole in the target compound replaces carboxylic acid groups (as seen in sartans), whereas imidazole in may confer metal-binding or histamine receptor interactions.
- Thermal Stability: The tetrazolo-pyridazine derivative exhibits exceptional thermal stability (Mp > 300°C), suggesting that the pyridazinone in the target compound might offer comparable stability if synthesized optimally.
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyridazine ring and a tetrazole moiety, which are known to contribute to various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine core.
- Alkylation with an ethyl group.
- Coupling with a tetrazole derivative.
These synthetic pathways have been optimized to enhance yield and purity, ensuring that the final product meets the required specifications for biological testing.
Anti-inflammatory Properties
Recent studies have highlighted the compound's role as a multi-target anti-inflammatory agent. It has been evaluated for its inhibitory effects on several key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Both COX-1 and COX-2 are critical targets in inflammation. The compound exhibits selective inhibition of COX-2, with IC50 values ranging from 0.05 to 0.14 mM, while showing weaker inhibition of COX-1 (IC50 values between 5 and 12.6 mM) .
- Lipoxygenase (LOX) : The compound also demonstrates inhibition of 5-lipoxygenase (5-LOX), which plays a role in leukotriene synthesis, contributing to inflammation.
The anti-inflammatory activity is believed to stem from the compound's ability to interact with the active sites of these enzymes, potentially through hydrogen bonding and hydrophobic interactions facilitated by its unique chemical structure. This multi-target approach is advantageous for developing more effective anti-inflammatory therapies.
In Vitro Studies
In vitro studies have shown that this compound significantly reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The results indicate a dose-dependent response, suggesting that higher concentrations lead to more substantial reductions in inflammatory cytokines.
In Vivo Studies
Animal model studies further support the anti-inflammatory effects observed in vitro. For instance, administration of the compound in models of acute inflammation demonstrated reduced edema and pain responses compared to control groups treated with standard anti-inflammatory drugs.
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 (mM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| COX-1 Inhibition | COX-1 | 5 - 12.6 | N/A |
| COX-2 Inhibition | COX-2 | 0.05 - 0.14 | 100 - 250 |
| LOX Inhibition | 5-LOX | TBD | TBD |
Q & A
Q. What synthetic strategies are commonly used to construct the pyridazinone core in this compound?
The pyridazinone ring is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyridazinone scaffold. In N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide , the ethyl linker connecting the pyridazinone to the benzamide is introduced through nucleophilic substitution or coupling reactions. Evidence from pyridazinone hybrid syntheses (e.g., coupling of pyridazinone-ethyl intermediates with benzamide derivatives via carbodiimide-mediated amidation) supports this approach .
Key Reaction Steps :
- Cyclocondensation of maleic anhydride derivatives with hydrazines.
- Functionalization of the pyridazinone nitrogen with ethyl bromide.
- Amide coupling using HATU or EDC/HOBt .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1680 cm⁻¹) for the amide and pyridazinone groups, and tetrazole C-N stretches (~1200–1300 cm⁻¹) .
- ¹H/¹³C NMR : The ethyl linker appears as a triplet (δ ~3.5–4.0 ppm, CH₂), while the tetrazole proton resonates as a singlet (~δ 8.5–9.5 ppm). Pyridazinone ring protons show distinct splitting patterns (e.g., δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Resolves the spatial arrangement of the pyridazinone-ethyl-benzamide system, confirming bond lengths and angles (e.g., C=O bond ~1.22 Å) .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening often includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases (e.g., glucokinase activity assays in hepatocytes, as in ).
- Cellular Uptake Studies : Fluorescence-based assays to assess membrane permeability.
- Anti-inflammatory/Antipyretic Models : Measurement of cytokine suppression (e.g., TNF-α, IL-6) in cell lines .
Advanced Research Questions
Q. How do structural modifications at the benzamide or pyridazinone moieties affect pharmacological activity?
Substituents on the benzamide (e.g., electron-withdrawing groups like -CF₃) enhance target binding by increasing hydrophobicity or hydrogen bonding. Modifications to the pyridazinone ring (e.g., chloro or methyl groups at position 3) improve metabolic stability. For instance, demonstrates that 4-chlorobenzyl substitution on pyridazinone increases anti-inflammatory efficacy by 40% compared to unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) correlate these changes with improved binding to COX-2 .
Q. What challenges arise in analyzing the metabolic stability of this compound?
- Phase I Metabolism : The tetrazole group is susceptible to oxidative degradation, forming carboxylic acid derivatives. LC-MS/MS identifies primary metabolites (e.g., m/z shifts of +16 or -14 Da).
- Hepatic Microsomal Assays : Rat liver microsomes reveal CYP3A4-mediated N-dealkylation of the ethyl linker, reducing bioavailability. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .
Q. How are computational methods applied to predict target binding affinity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with D3 dopamine receptors) over 100-ns trajectories to assess stability.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, tetrazole’s high dipole moment (~5.2 D) enhances polar interactions in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
